Triphenylchloroethylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8092. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-chloro-2,2-diphenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQFTTCZLHLKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171020 | |
| Record name | Phenylstilbene chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171020 | |
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Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18084-97-4 | |
| Record name | 1,1′,1′′-(1-Chloro-1-ethenyl-2-ylidene)tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18084-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenylstilbene chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylchloroethylene | |
| Source | DTP/NCI | |
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| Record name | Phenylstilbene chloride | |
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| Record name | Chlorotriphenylethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.160 | |
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| Record name | CHLOROTRIPHENYLETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV6NM693EG | |
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Historical Trajectory and Initial Research Paradigms of Triphenylchloroethylene
Early Synthesis and Characterization in the Context of Endocrine Research
The story of Triphenylchloroethylene (TPCE) begins in the fertile ground of early 20th-century endocrine research. Following the discovery of the estrogenic effects of its parent compound, triphenylethylene (B188826), in 1937, TPCE was first synthesized and reported in 1938. wikipedia.org Initial studies quickly revealed that the addition of a chlorine atom significantly potentiated its estrogenic activity, making it 20 to 100 times more potent than triphenylethylene. wikipedia.org This enhancement of effect due to halogen substitution was a key finding in the early structure-activity relationship studies of synthetic estrogens. wikipedia.orgresearchgate.net
The synthesis of this compound and its derivatives was part of a broader effort by researchers and pharmaceutical companies, such as Imperial Chemical Industries (ICI), to explore the therapeutic potential of triphenylethylene compounds. nih.govtandfonline.com These investigations were driven by the desire to find orally active and long-acting estrogenic substances. nih.gov The chemical structure of this compound, featuring three phenyl rings attached to a chloroethylene group, was a subject of interest for its unique properties. ontosight.ai
Emergence as a Non-Steroidal Estrogen Analog
This compound emerged as a prominent example of a non-steroidal estrogen, a class of compounds that mimic the effects of natural estrogens despite lacking the typical steroidal ring structure. wikipedia.orgwikipedia.org These synthetic estrogens, including the well-known diethylstilbestrol (B1670540) (DES), were being explored for a variety of clinical applications. wikipedia.org The estrogenic activity of these compounds is mediated through their interaction with estrogen receptors. researchgate.netwikipedia.org
The development of non-steroidal estrogens like TPCE was a significant step in pharmacology, offering alternatives to steroidal estrogens with different pharmacokinetic profiles. wikipedia.org For instance, TPCE exhibited a relatively long duration of action when administered via subcutaneous injection. wikipedia.org The study of such compounds contributed to a deeper understanding of the structural requirements for estrogenic activity and paved the way for the development of future generations of hormonal agents. researchgate.net
Pre-Clinical Investigations and Early Clinical Explorations (e.g., Gynosone in Breast Cancer Trials)
The therapeutic potential of this compound, which was registered under the brand name Gynosone in 1940, was not limited to its estrogenic effects for menopausal symptoms. wikipedia.orgnih.govtandfonline.com In a landmark series of studies, researchers began to investigate its effects on cancer. Pre-clinical investigations are a critical step in drug development, providing essential data before human trials can begin. fda.gov
In 1942, ICI supplied Gynosone for breast cancer trials led by prominent researchers like Alexander Haddow and Edith Patterson. nih.govtandfonline.com These early clinical explorations yielded a pivotal discovery: high doses of estrogens, including this compound, could induce tumor regression in some breast cancer patients. wikipedia.orgnih.gov Although the improvements were often temporary, the evidence that Gynosone could cause regression was a clear indication of its potential as a beneficial treatment for breast cancer. nih.gov This finding was historically significant as it marked the first time high-dose estrogen therapy was shown to be effective in treating this disease. wikipedia.org These early trials with Gynosone and other synthetic estrogens laid the groundwork for the development of more advanced hormonal therapies for breast cancer, including selective estrogen receptor modulators (SERMs) like tamoxifen (B1202), which itself is a derivative of the triphenylethylene structure. nih.govwikipedia.orgnih.gov
Synthetic Methodologies and Mechanistic Elucidation of Triphenylchloroethylene and Its Analogs
Classical Approaches to Triphenylchloroethylene Synthesis
The traditional syntheses of this compound have primarily relied on the chemical modification of triphenylethylene (B188826) precursors through various halogenation techniques. These methods, while foundational, often involve harsh reagents and can present challenges in controlling selectivity and yield.
Reactions Involving Triphenylethylene Precursors
Triphenylethylene serves as the fundamental starting material for the classical synthesis of this compound. wikipedia.orgwikipedia.org One of the earliest and most direct methods involves the reaction of triphenylethylene with a suitable chlorinating agent. acs.org
A notable classical preparation involves treating a benzene (B151609) solution of triphenylethylene with phosphorus pentachloride. acs.org This reaction leads to the formation of an oily product which is then solidified and purified. The direct precursor, triphenylethylene, can itself be synthesized in a two-step process starting from benzophenone. wikipedia.org
Halogenation Pathways and Selective Chlorination
The core of the classical synthesis is the halogenation of the ethylene (B1197577) double bond. The challenge lies in achieving selective monochlorination.
When triphenylethylene is treated with phosphorus pentachloride in benzene, the initial product is not this compound but rather its dichlorinated intermediate, triphenyldichloroethane. acs.org This intermediate is a crucial, isolable compound on the pathway to the final product. The conversion of this dichloroethane derivative to this compound is achieved through the elimination of hydrogen chloride (HCl), which can be induced by subsequent treatment, for instance, with pyridine (B92270) or by refluxing in glacial acetic acid. acs.org
Another documented halogenation pathway is the gas-solid phase reaction where crystalline triphenylethene is exposed to gaseous chlorine. thieme-connect.de This method proceeds with the same stereospecificity as liquid-phase chlorinations. thieme-connect.de However, controlling such reactions to prevent over-halogenation and ensure the selective formation of the monochlorinated product can be difficult. The reactivity of the alkene towards chlorination is influenced by the substituents, with electron-poor and sterically hindered alkenes being less reactive. thieme-connect.de
Advanced Synthetic Strategies and Methodological Refinements
Modern synthetic chemistry seeks to improve upon classical methods by enhancing yields, simplifying procedures, and employing more sustainable and controllable technologies like electrocatalysis.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. prismbiolab.com In the classical synthesis of this compound, early attempts to replicate the chlorination of triphenylethylene with phosphorus pentachloride did not successfully isolate the target compound directly from the initial reaction mixture. acs.org The workup procedure proved to be critical. Evaporation of the benzene solvent resulted in an oily residue identified as triphenyldichloroethane. acs.org
Table 1: Optimization of Classical Synthesis Intermediate
| Reactants | Solvent | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|
| Triphenylethylene, Phosphorus pentachloride | Dry Benzene | 5 days | Triphenyldichloroethane | 49% | acs.org |
Electrocatalytic Approaches in Related Halogenation Chemistry
Electrocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering a high degree of control over redox reactions. acs.orgresearchgate.net While specific electrocatalytic syntheses of this compound are not widely detailed, the principles have been successfully applied to the halogenation of related alkenes, providing a blueprint for advanced synthetic strategies. mdpi.comrsc.org
Manganese-catalyzed electrochemical dichlorination of alkenes using affordable chlorine sources like MgCl₂ offers an operationally simple and efficient route to vicinal dichlorides. acs.org This method is notable for its high chemoselectivity and compatibility with sensitive functional groups. acs.orgacs.org
More directly relevant is the report of an iodine(I/III) electrocatalytic platform for chlorination reactions in a continuous flow setup. nih.gov This system was used for the selective monochlorination of 1,1,2-triphenylethylene. The proposed mechanism involves the initial formation of triphenyldichloroethane, which then readily undergoes hydrogen chloride elimination to produce the monochlorinated product quantitatively. nih.gov This electrocatalytic approach demonstrates a modern, controlled method for achieving the same transformation as the classical two-step chemical process. acs.orgnih.gov These electrocatalytic methods avoid the use of harsh, stoichiometric chemical oxidants by using electrons as traceless reagents. nih.gov
Reaction Mechanisms and Intermediate Characterization
Understanding the reaction mechanism is fundamental to controlling and optimizing a synthesis. The classical synthesis of this compound proceeds via a well-characterized intermediate. acs.org
The reaction between triphenylethylene and a chlorinating agent like phosphorus pentachloride or elemental chlorine does not directly substitute a hydrogen atom. Instead, it proceeds through an addition-elimination mechanism.
Addition Step: The first step is the electrophilic addition of chlorine across the double bond of triphenylethylene. This forms a stable, vicinal dichloride intermediate, 1,1,2-triphenyldichloroethane. acs.org This intermediate has been successfully isolated and characterized, confirming its role in the reaction pathway. acs.org In ionic chlorinations, this step is believed to proceed through a chloronium ion intermediate. thieme-connect.de
Elimination Step: The second step involves the dehydrochlorination (elimination of HCl) of the triphenyldichloroethane intermediate to form the final product, this compound. acs.org This elimination can be induced under thermal conditions or by using a base. Refluxing the dichloro intermediate in glacial acetic acid for several hours or heating it with a base like pyridine effectively promotes the loss of HCl to create the new double bond, yielding this compound. acs.org The facile nature of this elimination step is also observed in modern electrocatalytic methods. nih.gov
The ability to isolate and characterize the triphenyldichloroethane intermediate provides strong evidence for this two-step addition-elimination mechanism. acs.org
Pathways Involving Dihaloethane Intermediates
The synthesis of tri- and tetra-substituted alkenes can be accomplished through pathways that utilize dihaloethane or related halo-substituted ethane (B1197151) structures as key intermediates. These methods often involve the sequential addition of aryl groups and a final elimination step to generate the target alkene.
One conceptual approach involves the reaction of a geminal dihaloalkane with an organometallic reagent. For instance, a compound like 1,1-diphenyl-2,2-dichloroethane could theoretically react with an arylating agent such as phenyllithium (B1222949). This reaction would proceed through nucleophilic attack, where the phenyllithium adds to one of the chlorinated carbons, followed by a series of steps potentially leading to the formation of the triphenyl-substituted framework. While specific examples for this compound synthesis via this exact route are not prominently detailed in the literature, analogous reactions provide a basis for this synthetic strategy. For example, the reaction of 1,1,1-trichloro-2,2-diphenylethane with nucleophilic reagents demonstrates the reactivity of these highly halogenated ethanes. acs.org Similarly, the reaction of 1,2-dichloroethane (B1671644) with nucleophiles like diphenylarsine, generated from the reaction of hexaphenylcyclohexaarsine with phenyllithium, illustrates the formation of new carbon-heteroatom bonds, a process analogous to the carbon-carbon bond formation required. rsc.orgnih.gov
The mechanism for such reactions can be complex. The reaction of phenyllithium with polychlorinated ethanes can involve nucleophilic substitution, elimination, and rearrangement pathways. acs.orgharvard.edu For instance, the reaction might initiate with the addition of the phenyllithium to a carbon-chlorine bond, followed by the elimination of lithium chloride.
Table 1: Examples of Reactions with Halogenated Ethane Derivatives
| Starting Material | Reagent | Product Type | Reference |
| 1,1,1-Trichloro-2,2-diphenylethane | Potassium Amide | Diphenylacetonitrile | acs.org |
| Hexaphenylcyclohexaarsine / 1,2-Dichloroethane | Phenyllithium | 1,2-Bis(diphenylarsino)ethane | rsc.org |
| Dibenzyl ester | Phenyllithium | (1,4-Dibenzyl-piperazin-2-yl)-diphenyl-methanol | nih.gov |
This table presents examples of reactions involving halogenated ethanes or the use of phenyllithium to form complex diphenyl structures, illustrating the principles applicable to the synthesis of this compound intermediates.
Elimination Reactions (e.g., Hydrogen Chloride Elimination)
Elimination reactions are a cornerstone in the synthesis of alkenes from saturated precursors. byjus.com The dehydrohalogenation of an appropriately substituted haloalkane is a primary method for creating a carbon-carbon double bond. In the context of this compound, a logical precursor would be a molecule like 1,1,2-triphenyl-1,2-dichloroethane or 1,1,1-trichloro-2,2,2-triphenylethane, from which hydrogen chloride (HCl) can be eliminated.
These reactions typically proceed via one of two main mechanisms: E1 (unimolecular elimination) or E2 (bimolecular elimination). byjus.comgdckulgam.edu.in
E1 Mechanism: This is a two-step process. The first step involves the slow departure of a leaving group (like a chloride ion) to form a carbocation intermediate. In the second, rapid step, a base removes a proton from an adjacent carbon, leading to the formation of the π-bond. byjus.com
E2 Mechanism: This is a concerted, one-step reaction where a strong base abstracts a proton, and simultaneously, the leaving group departs, forming the double bond. The E2 mechanism requires a specific anti-periplanar geometry between the hydrogen being removed and the leaving group. gdckulgam.edu.inmasterorganicchemistry.com
The synthesis of an alkene via dehydrohalogenation is often best achieved through an E2 reaction to avoid potential carbocation rearrangements associated with the E1 pathway. gdckulgam.edu.in The choice of base and solvent is critical. Strong, non-polarizable bases like alkoxide ions (e.g., sodium ethoxide in ethanol (B145695) or potassium tert-butoxide in tert-butyl alcohol) in a non-polar solvent and at elevated temperatures generally favor elimination. gdckulgam.edu.in
A relevant example is the dehydrohalogenation of 1,1,1-trichloro-2,2-diphenylethane with potassium amide in liquid ammonia (B1221849), which yields 1,1-dichloro-2,2-diphenylethene. acs.org This demonstrates the feasibility of eliminating HCl from a polychlorinated ethane structure to form an alkene. Another industrial example is the dehydrochlorination of 1,1,2-trichloropropane (B166545) to produce 1,1-dichloropropene (B165177) by reacting it with a base like sodium hydroxide. google.com
When multiple elimination products are possible, the reaction often follows Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com
Table 2: General Conditions for Dehydrohalogenation (E2)
| Factor | Preferred Condition | Rationale | Reference |
| Substrate | Secondary or Tertiary Alkyl Halide | Provides stability to the forming double bond. | gdckulgam.edu.in |
| Base | Strong, non-polarizable (e.g., NaOEt, KOtBu) | Promotes the concerted E2 mechanism. | gdckulgam.edu.in |
| Solvent | Non-polar (e.g., Ethanol, t-Butanol) | Favors E2 over competing S_N2 reactions. | gdckulgam.edu.in |
| Temperature | High | Elimination is entropically favored over substitution. | byjus.comgdckulgam.edu.in |
This table summarizes the typical conditions that favor the E2 elimination mechanism for the synthesis of alkenes.
Reactivity with Alkali Metals in Liquid Ammonia (for related halides)
Alkali metals, such as sodium or lithium, dissolved in liquid ammonia create potent reducing solutions. unacademy.comlibretexts.org These solutions are characterized by their intense blue color, which is due to the presence of solvated electrons. libretexts.orgck12.org These solvated electrons are powerful nucleophiles and reducing agents capable of reacting with a variety of organic substrates, including organic halides.
The general reaction of an alkali metal (M) in liquid ammonia is the formation of a solvated cation and a solvated electron: M(s) + NH₃(l) → M⁺(am) + e⁻(am) libretexts.org
When an aryl or vinyl halide is introduced to this solution, it can undergo reductive dehalogenation. The mechanism often involves the transfer of an electron from the solvated electron to the organic halide, forming a radical anion. This intermediate can then lose a halide ion to form a vinyl or aryl radical, which can be further reduced to a carbanion before being protonated by the ammonia solvent or another proton source. acs.org
For vinyl halides, such as triphenylvinyl bromide (an analog of this compound), these conditions can initiate reactions. For example, the photostimulated reaction of triphenylvinyl bromide with carbanions can be carried out in solvents like DMSO, but related reactions involving alkali metals are also known. acs.org The reaction of aryl halides with carbanions can also be initiated by sodium amalgam in liquid ammonia. acs.org
These reactions are synthetically useful for the dehalogenation of organic halides and for the formation of new carbon-carbon bonds if a suitable electrophile is present or if coupling of radical intermediates occurs. The choice of the alkali metal can influence the outcome of the reaction. acs.org
Table 3: Reactivity of Halides with Alkali Metals in Liquid Ammonia
| Reactant Type | Product Type | Key Intermediate | Reference |
| Aryl Halide | Aromatic Hydrocarbon | Radical Anion, Aryl Radical | acs.org |
| Chiral Cyclopropyl Bromide | Optically Active Cyclopropane | Carbanion (with retention) | acs.org |
| Triphenylvinyl Bromide | Substituted Alkenes | Radical Anion, Vinyl Radical | acs.org |
This table highlights the reactivity of different types of organic halides with alkali metals in liquid ammonia, illustrating the general mechanistic features.
Molecular Structure, Conformation, and Spectroscopic Insights into Triphenylchloroethylene
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR in mechanistic studies)
Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the detailed structural elucidation of molecules like Triphenylchloroethylene and for probing reaction mechanisms. nih.govnih.gov NMR provides high-resolution structural and kinetic data, making it a powerful tool for analyzing homogeneous organic and organometallic reactions. nih.gov Techniques such as 1D and 2D NMR, including NOESY and CPMG experiments, are widely used in metabolomics and mechanistic studies. nih.gov
In the context of mechanistic analysis, NMR can be used for reaction profiling, identifying transient intermediates, and understanding downstream reaction pathways. uni-regensburg.de Modern techniques like FlowNMR allow for the online study of chemical systems, providing insight into dynamic molecular processes. bl.uk Furthermore, Chemical Exchange Saturation Transfer (CEST) is a powerful method for studying conformational exchange, especially when one state is sparsely populated and not directly visible in standard NMR spectra. nih.gov This technique can provide definitive information on the mechanisms of biomolecular interactions. nih.gov
For molecules structurally related to this compound, such as triphenylethylene (B188826) itself, Density Functional Theory (DFT) calculations have been employed to compute 1H and 13C NMR chemical shifts. researchgate.net These theoretical calculations, when compared with experimental data, provide a robust method for spectral assignment and structural confirmation. researchgate.net For triphenylethylene, the root-mean-square deviation (RMSD) between experimental and theoretical chemical shifts was found to be 0.16 ppm for 1H and 2.70 ppm for 13C, indicating good agreement. researchgate.net This integrated approach of combining theoretical calculations with experimental NMR data is crucial for the unambiguous structural characterization of complex molecules like this compound. researchgate.net
Table 1: Comparison of Experimental and Theoretical NMR Chemical Shifts (ppm) for Triphenylethylene Data calculated at the DFT B3LYP level of theory. researchgate.net
| Atom | Experimental 1H Shift (ppm) | Theoretical 1H Shift (ppm) | Experimental 13C Shift (ppm) | Theoretical 13C Shift (ppm) |
| Phenyl H | 7.10 - 7.35 | 7.26 - 7.43 | 127.1 - 130.0 | 129.8 - 132.7 |
| Vinyl H | 7.05 | 6.89 | 127.7 | 129.3 |
| RMSD | - | 0.16 | - | 2.70 |
This interactive table summarizes the reported NMR data for triphenylethylene, a structurally similar compound, highlighting the accuracy of DFT-based predictions. researchgate.net
Conformational Analysis and Steric Effects
The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical and chemical properties. nih.gov Conformational analysis involves studying the different spatial arrangements a molecule can adopt through rotation around single bonds. nih.gov Steric effects, which are nonbonding interactions arising from the spatial arrangement of atoms, significantly influence the shape and reactivity of molecules. slideshare.netwikipedia.org These effects are a result of repulsive forces between electron clouds when atoms are brought close together, leading to an increase in the molecule's energy. slideshare.net
In this compound, the presence of three bulky phenyl groups and a chlorine atom attached to the ethylene (B1197577) core results in significant steric hindrance. wikipedia.orgnumberanalytics.com This crowding prevents the molecule from adopting a planar conformation. Instead, to minimize steric repulsion, the phenyl rings are forced to twist out of the plane of the central double bond, resulting in a propeller-like conformation. numberanalytics.com This twisting affects the molecule's electronic properties and its ability to interact with other molecules. wikipedia.org
Table 2: Torsional Angles in a Triphenylethylene Derivative (TP-PH) Data from X-ray crystallography. researchgate.net
| Torsional Angle Description | Angle (°) |
| Middle Phenyl Ring and Phenanthrene | 30.5 |
| Middle Phenyl Ring and Vinyl Double Bond | 21.4 |
| Terminal Phenyl Rings (twist angle) | 76.3 |
This interactive table shows specific torsional angles for a related compound, illustrating the non-planar nature typical of this molecular scaffold due to steric effects. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have become a cornerstone in modern chemistry for analyzing reaction mechanisms and predicting the electronic structure and reactivity of molecules. rsc.orgaps.org Methods like Density Functional Theory (DFT) are widely used to estimate reaction pathways, including transition state energies and equilibria. rsc.orgtaylor.edu These computational approaches allow for the investigation of chemical properties at the electronic level, providing insights that complement experimental findings. taylor.edu
For compounds like this compound, quantum chemical methods can elucidate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the nature of chemical bonds. mdpi.com For instance, calculations on the related molecule triphenylethylene have been performed at the DFT B3LYP level of theory to analyze its structural stability and vibrational spectra. researchgate.net Such calculations provide a complete assignment of vibrational modes when combined with experimental infrared and Raman data. researchgate.net The insights gained from these calculations are crucial for understanding the molecule's inherent reactivity and spectroscopic signatures. rsc.org The development of hybrid functionals in DFT has improved the accuracy of these predictions by mitigating errors such as self-interaction. taylor.edu
Molecular Modeling and Simulation of Reaction Pathways
Predicting the pathways of chemical reactions is a significant challenge in chemistry due to the vast complexity of chemical space. rsc.org Molecular modeling and simulation offer powerful tools to explore these pathways in a fully automated fashion. rsc.org Methodologies that combine chemical theory with heuristics can rapidly search for plausible reaction routes connecting reactants and products. rsc.org
One advanced approach involves using ab initio molecular dynamics (MD) simulations to trace the steps of a reaction, including the breaking and formation of chemical bonds. nih.gov For complex systems like enzymatic reactions, hybrid quantum mechanical/molecular mechanical (QM/MM) calculations are employed. nih.gov Techniques such as the string method can be used to identify the minimum-energy pathway (MEP) for a reaction, providing a trajectory from reactants to products via the transition state. nih.gov While specific simulations for this compound are not detailed in the provided results, these computational strategies are directly applicable. They could be used to model its synthesis, such as the hydroarylation of an alkyne, or to investigate its metabolic transformations, providing a detailed, step-by-step view of the chemical process. nih.govresearchgate.net
Prediction of Molecular Interactions and Binding Affinities
Understanding and predicting how a molecule like this compound interacts with biological targets is fundamental in fields like pharmacology. wikipedia.orgnih.gov Computational methods are extensively used to predict the strength of these interactions, known as binding affinity. arxiv.orgrsc.org These predictions are crucial for designing molecules with specific biological activities. americanpharmaceuticalreview.com
Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For triphenylethylene derivatives, which are structurally analogous to this compound, docking studies have been performed to evaluate their binding to the estrogen receptor (ER). nih.govnih.gov These studies reveal how different substituents on the triphenylethylene scaffold influence binding affinity and the resulting conformation of the receptor. nih.gov For example, the E isomer of a triphenylethylene derivative with a chloro group on one phenyl ring showed a high binding affinity for the ERα ligand-binding domain, with a docking score of -11.92. nih.gov The binding is driven by a combination of forces, including hydrophobic and polar interactions with specific amino acid residues in the receptor's binding pocket, such as Glu353 and Asp351. nih.govamericanpharmaceuticalreview.comnih.gov
Table 3: Docking Scores of Triphenylethylene Derivatives with Estrogen Receptor α (ERα) Data from molecular docking simulations. nih.gov
| Compound Isomer | Docking S Score | RMSD (Å) |
| Compound 4 (E isomer) | -11.92 | 0.53 |
| Compound 4 (Z isomer) | -6.96 | 1.04 |
This interactive table presents the results of a molecular docking study for a chloro-substituted triphenylethylene derivative, demonstrating the differential binding affinity of its geometric isomers. nih.gov
Biochemical Pharmacology and Molecular Biology of Triphenylchloroethylene
Structure-Activity Relationships (SAR) in Estrogen Receptor Ligands
The interaction between a ligand and its receptor is governed by the specific three-dimensional structure of both molecules. For triphenylethylene (B188826) compounds, these structural features dictate their binding affinity, specificity, and whether they will act as an agonist, an antagonist, or a selective estrogen receptor modulator (SERM).
Ligand-Receptor Binding Affinities and Specificity
Triphenylethylenes, including triphenylchloroethylene, are nonsteroidal compounds that can fit into this pocket. nih.govoup.com The bulky phenyl groups of these compounds play a significant role in their interaction with the receptor. Molecular modeling suggests that the phenyl component of triphenylethylenes prevents the complete sealing of the ligand-binding domain by a part of the receptor known as helix 12. researchgate.net This incomplete seal is a key differentiator from the binding of the natural estrogen, 17β-estradiol. The affinity of triphenylethylene derivatives can be influenced by substituents on the phenyl rings; for instance, a methoxy (B1213986) group appears to enhance estrogenicity, while a chloro substituent, as seen in this compound, also plays a determinant role in its functional activity. trinova.de In early studies, the presence of a halogen substituent was found to potentiate the estrogenic effect, making this compound 20 to 100 times more active than its parent compound, triphenylethylene. wikipedia.org
Determinants of Agonist and Antagonist Properties
Whether a triphenylethylene ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor) depends on the final conformational shape of the ligand-receptor complex. This shape dictates the ability of the complex to recruit co-regulatory proteins (co-activators or co-repressors) which, in turn, initiate or prevent gene transcription. oup.comoup.com
Selective estrogen receptor modulators (SERMs) are compounds that can act as an agonist in some tissues and an antagonist in others. nih.gov This tissue specificity is a hallmark of many triphenylethylene derivatives. oup.com The bulky nature of the triphenylethylene scaffold is a critical determinant of this behavior. Unlike estradiol (B170435), which allows helix 12 of the estrogen receptor to form a "lid" over the binding pocket, creating a surface for co-activator binding, triphenylethylene-based ligands with a bulky side chain can physically obstruct helix 12. researchgate.net This prevents the recruitment of co-activators and can instead promote the binding of co-repressors, leading to an antagonist effect. researchgate.net For example, the anti-estrogen 4-hydroxytamoxifen (B85900) (4OHT), a triphenylethylene derivative, is known to block the effects of estradiol. researchgate.net Conversely, some triphenylethylene compounds can be estrogenic, with research showing that derivatives with a chloro substituent can exhibit high estrogenic activity. trinova.de
Metabolic Activation and Biotransformation Pathways
Many xenobiotics, including synthetic estrogens, undergo metabolic transformation in the body, which can significantly alter their biological activity. This compound is categorized as a "proestrogen," a compound that requires metabolic activation to exert its full estrogenic potential. trinova.dewhiterose.ac.uk
In Vivo Metabolic Fate and Metabolite Identification
Early research distinguished between two classes of estrogenic compounds based on their route of administration. "Estrogens" like diethylstilbestrol (B1670540) were highly active whether given systemically or applied locally. trinova.de In contrast, "proestrogens" like triphenylethylene were significantly more potent when administered systemically, suggesting they needed to be processed by the body to become fully active. trinova.de this compound falls into this latter category. trinova.de
Studies in vivo are necessary to determine if a compound is metabolically activated to an estrogen. whiterose.ac.uk For instance, some bis-phenolic triphenylethylenes that are only partial agonists in vitro (in cell culture) demonstrate full agonist activity in vivo (in a living organism), a clear indication of metabolic activation. whiterose.ac.uk While the specific metabolites of this compound are not detailed in the provided research, the metabolism of related triphenylethylene SERMs like tamoxifen (B1202) is well-documented, often involving hydroxylation and other modifications that produce more active forms.
Role of Hepatic Processes in Activation
The liver is the primary site for the metabolism of foreign compounds. nih.gov It contains a host of enzymes, such as the cytochrome P450 (CYP) family, that are responsible for the biotransformation of drugs and other xenobiotics. nih.gov Seminal studies demonstrated that the liver is crucial for the activation of this compound. trinova.de An experiment involving partial hepatectomy (surgical removal of part of the liver) provided direct evidence for the liver's role in converting this proestrogen into its active form. trinova.de
The standard method for studying this process in a laboratory setting involves the use of liver S9 fractions. These are extracts from homogenized liver containing the cytosolic and microsomal fractions, which include the majority of the enzymes responsible for Phase I and Phase II metabolism. nih.gov It is through the action of these hepatic enzymes that this compound is converted into a more potent estrogenic compound. trinova.de
Cellular and Molecular Mechanisms of Biological Action
Upon binding to the estrogen receptor, this compound and its metabolites can initiate a cascade of cellular events. The specific nature of the ligand-receptor complex influences which signaling pathways are activated.
Research on triphenylethylene derivatives has shown they can induce cellular responses that differ from those caused by estradiol. One such mechanism is the induction of the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum. High doses of estrogens have been recognized for their therapeutic effects in metastatic breast cancer since the 1940s, with this compound being one of the first compounds used for this purpose. wikipedia.orgresearchgate.net
More recent studies on triphenylethylene-like compounds demonstrate they can induce apoptosis (programmed cell death) in breast cancer cells that have become resistant to estrogen deprivation. researchgate.net For example, the triphenylethylene bisphenol, while structurally similar to this compound, induces apoptosis through a prolonged up-regulation of endoplasmic reticulum stress and inflammatory stress response genes. researchgate.net This is a different and slower pathway compared to the apoptosis induced by estradiol. researchgate.net Furthermore, these compounds can modulate the expression of cell cycle-related genes. While estradiol robustly induces a wide range of cell cycle genes, triphenylethylene derivatives like bisphenol may induce a similar but less effective or delayed response, ultimately leading to growth inhibition. researchgate.net This suggests that the unique conformation of the ER when bound to a triphenylethylene ligand triggers a distinct and therapeutically relevant downstream signaling program.
| Compound Name | GI50 (μM) on MCF-7 Cells | GI50 (μM) on MDA-MB-231 Cells | Mean GI50 (μM) in NCI 60 Cell Lines |
| Compound 2B (a triphenylethylene derivative) | 1.05 | 1.30 | 3.67 |
This table displays the antiproliferative activity of a triphenylethylene derivative, Compound 2B, across different cancer cell lines. GI50 represents the concentration required to inhibit cell growth by 50%. Data sourced from a study on triphenylethylene derivatives. trinova.de
Modulation of Gene Expression and Protein Synthesis (e.g., Prolactin Synthesis)
This compound and its derivatives, as part of the broader class of triphenylethylene compounds, exhibit complex modulatory effects on gene expression, particularly on the synthesis of prolactin. Their actions are mediated through the estrogen receptor (ER) and can range from agonistic to antagonistic, depending on the specific compound, the cellular context, and the presence of other estrogens.
Research using in vitro assays with primary cultures of dispersed cells from immature rat pituitaries has been instrumental in classifying the effects of these compounds. nih.gov In these systems, estrogens can stimulate the synthesis of prolactin. nih.govaacrjournals.org Triphenylethylene derivatives have been shown to influence this process. For instance, trianisylchloroethylene, a derivative of this compound, has been identified as a weak partial agonist. nih.gov This means it can stimulate prolactin synthesis, but to a lesser degree than a full agonist like estradiol. nih.gov At high concentrations (10 µM), trianisylchloroethylene demonstrated an antagonistic effect by decreasing the prolactin synthesis that was induced by estradiol. nih.gov
The structure of the triphenylethylene molecule is a key determinant of its biological activity. The presence and position of certain chemical groups can shift the compound's effect from agonistic to antagonistic. For example, some triphenylethylene derivatives are known to induce prolactin gene expression, acting as estrogens. aacrjournals.org Conversely, other derivatives, such as the E and Z isomers of 4-hydroxytamoxifen (a well-known triphenylethylene derivative), act as antiestrogens by inhibiting the activation of the prolactin gene stimulated by estradiol. nih.gov This dual potential highlights the complex pharmacology of this class of compounds. The antiestrogenic activity is often associated with the presence of an alkylaminoethoxy side chain, which can alter the conformation of the estrogen-receptor complex in a way that prevents the expression of prolactin synthesis.
Comparative Analysis with Natural Estrogens and Synthetic Analogs (e.g., Diethylstilbestrol)
This compound is a nonsteroidal synthetic estrogen, and its biological activity is best understood in comparison to natural estrogens like 17β-estradiol and other synthetic analogs such as diethylstilbestrol (DES). wikipedia.org These comparisons often focus on their estrogenic potency, receptor binding affinity, and effects on specific biological endpoints.
Diethylstilbestrol (DES) is a highly potent synthetic estrogen. wikipedia.org It is structurally different from the natural steroidal estrogen, estradiol, but is a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org In fact, DES exhibits a significantly higher binding affinity for ERα and ERβ compared to estradiol itself. wikipedia.org In contrast, triphenylethylene derivatives generally show a spectrum of activities.
Studies in avian models have provided direct comparisons of the estrogenic potency of this compound and DES. When administered orally to turkeys, this compound was found to be an active estrogen. researchgate.net Research on fattening and improving the market quality of poultry showed that both this compound and DES had effects, though their relative potencies could differ. researchgate.net For instance, some studies indicated that feeding with this compound improved the finish of turkey broilers. researchgate.net
The differences in biological activity can be attributed to variations in how these compounds interact with the estrogen receptor and subsequent downstream signaling pathways. While both DES and estradiol are considered full estrogen agonists, their interaction with ERα can differ, leading to distinct biological outcomes. nih.gov The structural class of the estrogen, whether it is a planar molecule (like estradiol and DES) or non-planar, can also influence its biological effects. aacrjournals.org
Below are tables summarizing the comparative binding affinities and potencies of these compounds.
Table 1: Comparative Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor | Relative Binding Affinity (Compared to Estradiol) | Source |
|---|---|---|---|
| Diethylstilbestrol (DES) | ERα | ~468% | wikipedia.org |
| ERβ | ~295% | wikipedia.org | |
| Estradiol | ERα | 100% (Reference) | caymanchem.com |
| ERβ | 100% (Reference) | ||
| Ethinyl Estradiol | ERα | ~200% | nih.gov |
| ERβ | ~50% | nih.gov |
This table illustrates the high receptor affinity of the synthetic estrogen DES compared to the natural estrogen estradiol.
Table 2: Comparative Biological Potency and Effects
| Compound | Model/Assay | Effect | Potency Comparison | Source |
|---|---|---|---|---|
| This compound | Turkeys (oral admin.) | Estrogenic effects (e.g., improved finish) | Active estrogen | researchgate.net |
| Trianisylchloroethylene | Rat pituitary cells in vitro | Partial agonist for prolactin synthesis | Weakly active partial agonist | nih.gov |
| Diethylstilbestrol (DES) | Chickens (oral admin.) | Fattening | Relatively low oral potency in chickens | researchgate.net |
| Chickens (subcutaneous implant) | Fattening | Effective | researchgate.net | |
| Rat pituitary cells in vitro | Full agonist for prolactin synthesis | Potent, similar to estradiol | nih.gov |
This table highlights the varied biological responses and potencies of this compound and DES in different biological systems and modes of administration.
Medicinal Chemistry Development and Therapeutic Implications of Triphenylchloroethylene
Historical Role in Cancer Research and Endocrine Therapy
The journey of triphenylchloroethylene is deeply intertwined with the early efforts to understand and manipulate the hormonal drivers of cancer. As a member of the triphenylethylene (B188826) class of compounds, it was among the synthetic estrogens explored for therapeutic potential.
Early Investigations in Hormone-Dependent Cancers (e.g., Mammary Carcinoma)
In the mid-20th century, the link between estrogen and the growth of certain cancers, particularly mammary carcinoma, was becoming increasingly clear. nih.gov This understanding spurred research into compounds that could interact with estrogen pathways. Breast cancer is a classic example of a hormone-dependent malignancy, where the risk is associated with prolonged exposure to female hormones. nih.gov The growth of these cancers is often driven by estrogen, making the estrogen receptor (ER) a prime therapeutic target. nih.govmdpi.com
This compound was one of several substituted triphenylethylenes investigated for its estrogenic properties. researchgate.net Early studies in animal models and laboratory settings focused on its ability to mimic or antagonize the effects of endogenous estrogens. These investigations were crucial in an era preceding the development of more refined drugs like tamoxifen (B1202), providing a range of synthetic estrogens for research. researchgate.net The primary goal was to modulate the hormonal environment to inhibit the growth of hormone-dependent tumors. nih.gov
Insights Gained from Early Clinical Trials
While detailed records of large-scale clinical trials for this compound as a standalone cancer therapy are limited in contemporary literature, the collective experience from early clinical investigations with this class of compounds provided critical insights. Clinical trials are fundamental to medical advancement, serving to evaluate new treatments and procedures in people before they can be widely approved. cancer.orgcancer.gov
The key takeaways from the clinical exploration of early triphenylethylene compounds included:
Proof of Concept: These trials validated the principle of targeting estrogen signaling as a viable strategy for treating breast cancer. nih.gov
Mixed Agonist/Antagonist Profile: A crucial discovery was that these compounds did not act as pure estrogens or anti-estrogens. Their effects varied depending on the target tissue, a hallmark of what would later be defined as Selective Estrogen Receptor Modulators (SERMs). nih.gov
Foundation for Future Research: The therapeutic responses, as well as the limitations and side effects observed, guided the subsequent development of improved analogues with better efficacy and safety profiles. nih.gov
Contribution to the Development of Selective Estrogen Receptor Modulators (SERMs)
Perhaps the most enduring legacy of this compound is its role as a foundational scaffold for one of the most important classes of drugs in oncology: the Selective Estrogen Receptor Modulators (SERMs). nih.gov
As a Precursor Scaffold for Tamoxifen and Related Compounds
This compound provided the core chemical structure for the synthesis and development of tamoxifen, a landmark drug in breast cancer therapy. nih.govresearchgate.net Tamoxifen is a triphenylethylene derivative that became the standard of care in endocrine therapy for decades. nih.govnih.gov Other related SERMs, such as toremifene (B109984) (chlorotamoxifen) and idoxifene, are also structurally derived from this triphenylethylene backbone. nih.govnih.gov
The basic triphenylethylene structure consists of three phenyl rings attached to an ethylene (B1197577) core. In tamoxifen, this core is modified with a specific side chain that is crucial for its anti-estrogenic activity in breast tissue. nih.gov
Interactive Table: Structural Evolution from Triphenylethylene Scaffold
| Compound | Core Structure | Key Structural Modification | Primary Therapeutic Role |
|---|---|---|---|
| This compound | Triphenylethylene | A chloro group on the ethylene moiety | Early synthetic estrogen, research tool |
| Tamoxifen | Triphenylethylene | Addition of a dimethylaminoethoxy side chain | First-line SERM for ER-positive breast cancer |
| Toremifene | Triphenylethylene | Structurally similar to tamoxifen, with a chloro substitution | SERM for metastatic breast cancer |
| Idoxifene | Triphenylethylene | An analogue of tamoxifen developed to improve the therapeutic index | Investigational SERM for breast cancer |
Structure-Guided Design Principles for Next-Generation Estrogen Receptor Modulators
The study of this compound and its analogues was instrumental in developing the principles of structure-guided drug design for ER modulators. illinois.edu Researchers learned that subtle changes to the peripheral substituents on the triphenylethylene scaffold could dramatically alter a compound's biological activity, shifting it from being estrogenic to anti-estrogenic in different tissues. nih.govacs.org
This led to the development of a pharmacophore model for estrogen receptor ligands, which describes the essential structural features required for a molecule to bind to the receptor and elicit a specific response (agonist, antagonist, or mixed). illinois.edursc.org This knowledge allows medicinal chemists to design new molecules with more desirable, tissue-selective profiles, aiming for the "perfect SERM" that provides anti-cancer effects in the breast while offering beneficial estrogenic effects in other tissues like bone. nih.gov
Historical Challenges in Pharmaceutical Development and Clinical Translation
The path from a promising compound to an approved drug is fraught with challenges, a process often described as "lost in translation." nih.govnih.gov this compound and its early derivatives faced numerous hurdles that prevented their widespread clinical use and spurred the development of superior alternatives.
One of the most significant scientific challenges was the issue of cross-resistance. nih.gov Tumors that became resistant to one triphenylethylene-based therapy, like tamoxifen, were often also resistant to other similar compounds like toremifene. nih.gov This indicated that these drugs shared a common mechanism of action and resistance, limiting their utility as second-line therapies after initial treatment failure.
Furthermore, the pharmaceutical development process itself is inherently complex, risky, and expensive. nih.gov Major challenges include:
Manufacturing and Scalability: Ensuring a consistent, high-quality supply of a drug for clinical trials and commercial distribution is a major hurdle. nih.govlonza.com
Regulatory Hurdles: Navigating the regulatory approval process requires extensive data on safety and efficacy, and standards have become increasingly stringent over time. nih.govnih.gov
Clinical Trial Complexity: Designing and executing clinical trials is a long and resource-intensive process, and many promising compounds fail at this stage. nih.gov
For early compounds like this compound, these challenges were magnified by the nascent understanding of their complex pharmacology and the less-developed state of pharmaceutical science at the time.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Triphenylchloroethylene in environmental samples?
- Methodology: Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity. Calibrate instruments using certified reference materials (e.g., NIST Standard Reference Data ). For aqueous samples, employ liquid-liquid extraction with dichloromethane, followed by concentration under nitrogen gas. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity .
- Key Parameters: Limit of detection (LOD < 0.1 µg/L), recovery rates (70–120%), and matrix-specific interference checks (e.g., humic acids in soil) .
Q. How should researchers design in vitro studies to assess this compound cytotoxicity?
- Experimental Design: Use human hepatocyte (e.g., HepG2) or renal cell lines (e.g., HEK293) exposed to concentrations spanning 0.1–100 µM. Include controls for solvent effects (e.g., DMSO ≤ 0.1%). Measure viability via MTT assay and oxidative stress via glutathione depletion assays. Validate findings with live/dead staining and caspase-3 activation for apoptosis .
- Data Interpretation: Apply dose-response modeling (e.g., Hill equation) to estimate EC₅₀ values. Compare results to structurally similar agents like trichloroethylene for mechanistic insights .
Q. What physicochemical properties of this compound are critical for experimental design?
- Critical Properties:
- Solubility: Hydrophobicity (logP ~2.5–3.0) influences bioavailability; use logP values to predict partitioning in lipid-rich tissues .
- Stability: Susceptibility to photodegradation (UV-Vis spectroscopy) and hydrolysis (pH-dependent studies at 4–7 pH) .
- Volatility: Vapor pressure measurements (e.g., headspace GC) to assess inhalation exposure risks .
Advanced Research Questions
Q. How should conflicting epidemiological data on this compound’s carcinogenicity be analyzed?
- Contradiction Resolution: Conduct stratified meta-analyses to isolate confounding variables (e.g., occupational vs. environmental exposure). Use IARC’s weight-of-evidence framework to evaluate human, animal, and mechanistic data. Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality .
- Case Study Approach: Compare cohort studies with rigorous exposure assessment (e.g., biomarkers in serum) versus ecological studies with indirect estimates .
Q. What computational models predict the environmental fate of this compound?
- Model Selection:
- Fugacity Modeling: Estimate partitioning into air, water, soil, and biota using EPI Suite or EQC models .
- Quantum Mechanics: Density functional theory (DFT) to predict degradation pathways (e.g., reaction with hydroxyl radicals) .
Q. What methodologies elucidate this compound’s metabolic pathways in mammalian systems?
- Approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
